Bpkdi

Description

Structure

3D Structure

Properties

IUPAC Name |

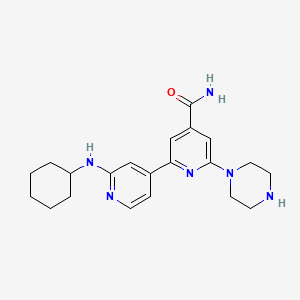

2-[2-(cyclohexylamino)pyridin-4-yl]-6-piperazin-1-ylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O/c22-21(28)16-12-18(26-20(14-16)27-10-8-23-9-11-27)15-6-7-24-19(13-15)25-17-4-2-1-3-5-17/h6-7,12-14,17,23H,1-5,8-11H2,(H2,22,28)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWDRALEEPGBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=CC(=C2)C3=NC(=CC(=C3)C(=O)N)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BPKDi: A Technical Guide to its Mechanism of Action as a Protein Kinase D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPKDi, an acronym for Bipyridyl Protein Kinase D inhibitor, is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3][4][5] The PKD family, which includes PKD1, PKD2, and PKD3, plays a crucial role in a variety of cellular processes, and its dysregulation has been implicated in several diseases, including cancer and cardiac hypertrophy.[1][4][6][7] this compound has emerged as a valuable chemical probe for elucidating the physiological and pathological functions of PKD.[2][5] This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on signaling pathways, quantitative data on its inhibitory activity, and detailed experimental methodologies.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the PKD kinase domain.[6][8] By binding to the ATP-binding pocket of PKD isoforms, this compound prevents the phosphorylation of downstream substrates, thereby modulating various cellular signaling pathways.[4][5]

The primary mechanism of action of this compound involves the inhibition of the phosphorylation and subsequent nuclear export of class IIa histone deacetylases (HDACs), specifically HDAC4 and HDAC5.[1][3][4][5] In a basal state, class IIa HDACs are located in the nucleus where they repress the activity of transcription factors such as myocyte enhancer factor 2 (MEF2), which is involved in the expression of genes related to cardiac hypertrophy.[9] Upon stimulation by agonists that activate PKD, the kinase phosphorylates class IIa HDACs, leading to their export from the nucleus to the cytoplasm. This relieves the repression of MEF2, allowing for the transcription of hypertrophic genes. This compound blocks this critical phosphorylation step, causing the retention of HDAC4 and HDAC5 in the nucleus and consequently suppressing the expression of hypertrophic genes.[4][5]

Quantitative Data

The inhibitory potency of this compound against the three PKD isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Isoform | IC50 (nM) |

| PKD1 | 1[1][3][5][10][11] |

| PKD2 | 9[1][3][5][10][11] |

| PKD3 | 1[1][3][5][10][11] |

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound inhibits PKD, preventing HDAC4/5 phosphorylation and nuclear export, thus suppressing hypertrophic gene expression.

Experimental Protocols

The following are representative experimental protocols used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay

Objective: To determine the IC50 values of this compound against PKD isoforms.

Methodology:

-

Recombinant human PKD1, PKD2, and PKD3 enzymes are used.

-

A synthetic peptide substrate is utilized for the kinase reaction.

-

The kinase reaction is initiated by the addition of ATP.

-

This compound is added at varying concentrations to determine its inhibitory effect.

-

The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody or radioactive ATP ([γ-³²P]ATP).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assays in Neonatal Rat Ventricular Myocytes (NRVMs)

Objective: To assess the effect of this compound on agonist-induced PKD activation and HDAC nuclear export.

Methodology:

-

Cell Culture: NRVMs are isolated from neonatal rats and cultured under standard conditions.[9][11]

-

Treatment: Cells are pre-incubated with this compound (e.g., 1 µM for 30 minutes) followed by stimulation with a hypertrophic agonist such as phenylephrine (PE) or phorbol 12-myristate 13-acetate (PMA).[9][11]

-

Western Blotting:

-

Immunofluorescence Microscopy:

-

To visualize the subcellular localization of HDACs, cells are fixed, permeabilized, and stained with antibodies against HDAC4 or HDAC5.

-

Nuclei are counterstained with a DNA dye (e.g., DAPI).

-

Fluorescence microscopy is used to determine the nuclear versus cytoplasmic distribution of the HDAC proteins.[5][12]

-

Experimental Workflow Diagram

The following diagram outlines the typical workflow for evaluating this compound in a cellular context.

Caption: Workflow for assessing this compound's cellular effects on PKD signaling in NRVMs.

Conclusion

This compound is a highly potent and selective inhibitor of the PKD family of kinases. Its mechanism of action is centered on the inhibition of PKD-mediated phosphorylation of class IIa HDACs, leading to their nuclear retention and the suppression of downstream gene transcription. The well-characterized in vitro and cellular activity of this compound makes it an invaluable tool for researchers investigating the multifaceted roles of PKD in health and disease. Further research, however, is needed to translate these preclinical findings into therapeutic applications.[1]

References

- 1. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Role of protein kinase D signaling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Diverse Small Molecule Chemotypes with Cell-Based PKD1 Inhibitory Activity | PLOS One [journals.plos.org]

- 8. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 9. ahajournals.org [ahajournals.org]

- 10. abmole.com [abmole.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. embopress.org [embopress.org]

Bpkdi: A Technical Guide to a Selective Protein Kinase D Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein Kinase D (PKD), a family of serine/threonine kinases, serves as a critical node in signal transduction, regulating a multitude of cellular processes. Its dysregulation is implicated in various pathologies, including cancer and cardiovascular diseases, making it a compelling therapeutic target. This document provides a comprehensive technical overview of Bpkdi, a potent and selective small-molecule inhibitor of the PKD family. We detail its mechanism of action, inhibitory potency, and selectivity profile. Furthermore, this guide furnishes detailed experimental protocols for assessing its activity both in vitro and in cellular contexts, and employs visual diagrams to elucidate complex signaling pathways and experimental workflows, serving as a vital resource for researchers investigating PKD-mediated biology and developing novel therapeutics.

Introduction to Protein Kinase D (PKD)

The Protein Kinase D (PKD) family, comprising PKD1, PKD2, and PKD3, are evolutionarily conserved serine/threonine kinases that belong to the calcium/calmodulin-dependent protein kinase (CAMK) group.[1] Unlike Protein Kinase C (PKC) family members, PKDs possess distinct structural and regulatory properties.[2][3] PKD signaling is initiated by a wide array of stimuli, including G protein-coupled receptor (GPCR) agonists and growth factors.[2][3]

In the canonical activation pathway, external stimuli activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[4] DAG recruits PKD to the cell membrane, where it is activated via trans-phosphorylation by novel and conventional PKC isoforms.[4] Once activated, PKD phosphorylates a diverse range of substrates in various subcellular compartments, influencing fundamental biological processes such as cell proliferation, survival, migration, immune regulation, cardiac hypertrophy, and angiogenesis.[2][3][4][5]

This compound: A Potent and Selective PKD Inhibitor

This compound (2′-(cyclohexylamino)-6-(1-piperazinyl)[2,4′-bipyridine]-4-carboxamide) is a novel bipyridyl small molecule identified through high-throughput screening as a potent inhibitor of the PKD family.[6] It functions as an ATP-competitive inhibitor, binding to the kinase's active site and preventing the phosphorylation of substrates.[6] Unlike many earlier kinase inhibitors which showed broad activity, this compound was developed to provide a more selective tool for studying PKD function.[6][7]

Mechanism of Action

As a Type I ATP-competitive inhibitor, this compound occupies the adenosine binding region of the PKD catalytic domain.[6] This binding mode prevents ATP from associating with the kinase, thereby blocking the transfer of its γ-phosphate to serine or threonine residues on target substrates. This inhibition effectively halts the downstream signaling cascade mediated by PKD.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Multifaceted Functions of Protein Kinase D in Pathological Processes and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Acute and Chronic Effects of Protein Kinase-D Signaling on Cardiac Energy Metabolism [frontiersin.org]

- 6. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of PKD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core of Polycystic Kidney Disease (PKD) Signaling Pathways

A Note on Terminology: The term "Bpkdi" does not correspond to a recognized protein or gene in the scientific literature related to Polycystic Kidney Disease (PKD). This guide will focus on the well-established core components of PKD signaling, primarily the roles of Polycystin-1 (PKD1) and Polycystin-2 (PKD2), which are central to the disease's pathology.

Introduction

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is the most common inherited kidney disorder, characterized by the progressive development of fluid-filled cysts in the kidneys.[1] This process ultimately leads to kidney enlargement and a decline in renal function.[2][3] The disease is primarily caused by mutations in the PKD1 or PKD2 genes, which encode for Polycystin-1 (PC1) and Polycystin-2 (PC2), respectively.[4][5] Mutations in PKD1 account for about 78% of cases and are associated with more severe disease, while PKD2 mutations are responsible for about 15% of cases and typically result in a milder form.[1]

PC1 and PC2 are transmembrane proteins that co-localize to the primary cilia of renal tubular epithelial cells, where they are thought to function as a mechanosensory complex.[4][6] This complex is believed to sense fluid flow in the renal tubules and, in response, regulate intracellular signaling pathways that control cell proliferation, differentiation, and apoptosis.[2][5] Disruption of this complex due to mutations in either PKD1 or PKD2 leads to aberrant signaling and the development of cysts. This guide provides a technical overview of the key signaling pathways implicated in PKD and the experimental methodologies used to study them.

Core Signaling Pathways in PKD

The primary signaling abnormalities in PKD converge on several key pathways that regulate cell behavior. The dysregulation of intracellular calcium (Ca²⁺) and cyclic adenosine monophosphate (cAMP) are considered central to PKD pathogenesis.

Calcium (Ca²⁺) Signaling

The PC1/PC2 complex is believed to function as a Ca²⁺-permeable channel.[7] In healthy renal cells, fluid flow across the primary cilium is thought to activate this complex, leading to an influx of Ca²⁺.[2] This increase in intracellular Ca²⁺ is a critical signal for maintaining normal cell function. In ADPKD, a faulty PC1/PC2 complex leads to reduced intracellular Ca²⁺ levels.[6][8] This disruption in calcium homeostasis has several downstream consequences:

-

Altered Cell Proliferation: Low intracellular Ca²⁺ is linked to increased cell proliferation, a hallmark of cyst formation.[9][10]

-

Apoptosis Dysregulation: Abnormal Ca²⁺ signaling can also affect apoptosis, with evidence suggesting that loss of PC2 function can sensitize cells to apoptotic stimuli.[8]

-

Interaction with cAMP Signaling: Ca²⁺ levels are intricately linked with cAMP signaling, as several adenylyl cyclases (the enzymes that produce cAMP) are regulated by Ca²⁺.[9]

Cyclic AMP (cAMP) Signaling

In ADPKD, intracellular cAMP levels are elevated.[6] This is thought to be a primary driver of cyst growth. The increase in cAMP is believed to occur through two main mechanisms:

-

Impaired Calcium Regulation: Reduced intracellular Ca²⁺ levels due to PC1/PC2 dysfunction lead to the disinhibition of certain adenylyl cyclase isoforms (e.g., AC5/6), resulting in increased cAMP production.[8]

-

Vasopressin Signaling: The hormone vasopressin, acting through the V2 receptor, is a powerful stimulator of cAMP production in renal cells.[6] Elevated vasopressin levels have been observed in some individuals with ADPKD.[6]

Elevated cAMP promotes cyst growth by stimulating cell proliferation through pathways like the MAPK/ERK pathway and by activating the CFTR chloride channel, which drives fluid secretion into the cysts.[6]

mTOR (mechanistic Target of Rapamycin) Signaling

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[11] In the context of PKD, the mTOR pathway is often hyperactive.[12] This activation is thought to be a downstream consequence of the primary signaling defects, including altered Ca²⁺ and cAMP levels. The mTOR complex 1 (mTORC1) is a key player, and its activation leads to increased protein synthesis and cell growth.[11][12]

MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) Signaling

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. This pathway is also frequently found to be hyperactive in PKD cyst-lining cells.[6] The activation of the B-Raf/MEK/ERK cascade is a key downstream effect of elevated cAMP levels and contributes to the increased cell proliferation seen in cystogenesis.[9]

Signaling Pathway Diagrams

Caption: Overview of normal and aberrant signaling in Polycystic Kidney Disease.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for PC1-PC2 Interaction

This protocol is used to verify the interaction between Polycystin-1 and Polycystin-2.

Methodology:

-

Cell Lysis:

-

Culture cells (e.g., HEK293 or MDCK cells) expressing tagged versions of PC1 and PC2.[13]

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors).[14]

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge to pellet cell debris and collect the supernatant.[15]

-

-

Pre-clearing (Optional but Recommended):

-

Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.[15]

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with wash buffer (e.g., lysis buffer with lower detergent concentration) to remove non-specifically bound proteins.[16]

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Perform a Western blot using an antibody against the other protein (the "prey," e.g., anti-myc for myc-tagged PC2) to detect the co-precipitated protein.[13]

-

Caption: Workflow for Co-Immunoprecipitation.

Förster Resonance Energy Transfer (FRET) for Protein Proximity

FRET can be used to measure the proximity of PC1 and PC2 in living cells, providing dynamic information about their interaction.

Methodology:

-

Construct Design:

-

Cell Transfection and Imaging:

-

Co-transfect cells with the CFP-PC1 and YFP-PC2 constructs.

-

Image the cells using a fluorescence microscope equipped for FRET analysis.

-

-

FRET Measurement:

-

Excite the donor fluorophore (CFP) at its specific excitation wavelength.

-

Measure the emission from both the donor (CFP) and the acceptor (YFP).

-

If PC1 and PC2 are in close proximity (<10 nm), energy will be transferred from the excited donor to the acceptor, resulting in acceptor emission (YFP) even though it was not directly excited.[17][19]

-

FRET efficiency can be quantified by measuring the increase in acceptor fluorescence or the quenching of donor fluorescence.

-

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Calcium Imaging

This protocol measures changes in intracellular Ca²⁺ concentrations in response to stimuli.

Methodology:

-

Cell Preparation:

-

Grow renal epithelial cells (e.g., primary cells from PKD models or cell lines) on glass coverslips.

-

Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.[9]

-

-

Imaging:

-

Data Acquisition and Analysis:

-

Record the fluorescence emission at a single wavelength (e.g., 510 nm) as the excitation wavelength alternates.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration.

-

Stimuli (e.g., fluid flow, ATP, or thapsigargin) can be added to the perfusion buffer to observe their effect on Ca²⁺ levels.[9]

-

cAMP Measurement Assays

These assays quantify intracellular cAMP levels.

Methodology (ELISA-based):

-

Cell Treatment and Lysis:

-

Culture cells and treat with compounds that are expected to modulate cAMP levels (e.g., forskolin to stimulate, or vasopressin).

-

Lyse the cells using a buffer provided with a commercial cAMP ELISA kit.

-

-

ELISA Procedure:

-

The assay is typically a competitive immunoassay.[20]

-

Cell lysates containing cAMP are added to microplate wells coated with a cAMP-specific antibody.

-

A fixed amount of labeled cAMP (e.g., HRP-conjugated) is also added.

-

The endogenous cAMP from the sample competes with the labeled cAMP for binding to the antibody.[20]

-

-

Detection and Quantification:

-

After washing away unbound reagents, a substrate for the enzyme label is added.

-

The resulting colorimetric or chemiluminescent signal is inversely proportional to the amount of cAMP in the original sample.[21]

-

A standard curve is generated using known concentrations of cAMP to quantify the levels in the cell lysates.

-

Quantitative Data Summary

| Parameter | Control/Normal Cells | PKD Model Cells/Tissues | Key Findings | Citations |

| Intracellular Ca²⁺ Oscillations (per 15 min) | 6.39 ± 1.09 | 12.2 ± 1.42 (PKD1-/-) | Silencing of PKD1 or PKD2 significantly increases Ca²⁺ oscillations. | [8][10] |

| STIM1 Protein Expression | Baseline | ~15-fold higher (PC1-null cells) | STIM1, a key regulator of Ca²⁺ signaling, is highly upregulated in PKD cells. | [9] |

| cAMP Levels | Basal levels | Elevated | Mutations in PKD1/PKD2 lead to increased cAMP production. | [6] |

| PKD Mutation Frequency | N/A | ~78% PKD1, ~15% PKD2 | PKD1 mutations are more common and generally lead to more severe disease. | [1] |

Conclusion

The study of PKD signaling pathways is crucial for understanding the pathogenesis of the disease and for developing effective therapies. The dysregulation of Ca²⁺ and cAMP signaling, stemming from the dysfunction of the PC1/PC2 complex, initiates a cascade of events that leads to increased cell proliferation, fluid secretion, and ultimately, cyst formation. The experimental techniques described in this guide, such as Co-IP, FRET, calcium imaging, and cAMP assays, are fundamental tools for researchers investigating these pathways. By continuing to unravel the complexities of PKD signaling, the scientific community moves closer to identifying novel therapeutic targets to combat this debilitating disease.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Role of calcium in polycystic kidney disease: From signaling to pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of calcium in adult onset polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wjgnet.com [wjgnet.com]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. assaygenie.com [assaygenie.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]

Investigating the Function of PKD Isoforms Using the Pan-Inhibitor Bpkdi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of Bpkdi, a potent pan-inhibitor of Protein Kinase D (PKD) isoforms, as a tool to investigate their diverse cellular functions. It covers the mechanism of action of this compound, detailed experimental protocols for its application, and a summary of its effects on key signaling pathways.

Introduction to PKD and this compound

The Protein Kinase D (PKD) family, comprising PKD1, PKD2, and PKD3, are serine/threonine kinases that play crucial roles in a wide array of cellular processes, including cell proliferation, survival, migration, and angiogenesis.[1] Dysregulation of PKD signaling is implicated in various diseases, notably cancer and cardiovascular conditions.[2][3] The three isoforms share a high degree of homology but can have distinct and sometimes opposing functions depending on the cellular context.

This compound is a potent, ATP-competitive, pan-inhibitor of the PKD family. Its inhibitory activity against the different isoforms is summarized in the table below.

Quantitative Data Summary

| Parameter | PKD1 | PKD2 | PKD3 | Reference |

| IC50 (nM) | 1 | 9 | 1 | [4] |

Core Signaling Pathways Regulated by PKD Isoforms

PKD isoforms are key transducers of signals originating from G protein-coupled receptors and growth factor receptors. A primary downstream effect of PKD activation is the phosphorylation of Class IIa Histone Deacetylases (HDACs), such as HDAC4 and HDAC5. This phosphorylation event leads to the nuclear export of HDACs, thereby relieving their repressive effect on pro-hypertrophic and pro-survival transcription factors like MEF2. This compound effectively blocks this signaling cascade by inhibiting PKD-mediated HDAC phosphorylation.

PKD1 Signaling in Cardiac Hypertrophy

In cardiomyocytes, PKD1 is a critical mediator of pathological cardiac remodeling. Stress signals lead to the activation of PKD1, which in turn phosphorylates HDAC5, promoting its nuclear export and subsequent activation of hypertrophic gene expression.

PKD2 and PKD3 Signaling in Cancer

PKD2 and PKD3 are often overexpressed in various cancers and contribute to tumor progression by promoting cell proliferation, invasion, and survival.[2][3][5][6] One of the key downstream pathways regulated by PKD2 and PKD3 is the NF-κB signaling cascade.[5]

Experimental Protocols

Western Blot Analysis of HDAC Phosphorylation

This protocol describes the use of this compound to assess its inhibitory effect on PKD-mediated HDAC phosphorylation in cultured cells.

Materials:

-

Cell culture reagents

-

This compound (stock solution in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-HDAC (specific isoform), anti-total-HDAC, anti-PKD (isoform-specific), anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and buffers

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, treat the cells with the desired concentrations of this compound or vehicle (DMSO) for a specified pre-incubation time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with a known PKD activator (e.g., phorbol esters, growth factors) for a time determined to induce maximal HDAC phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[7][8][9][10]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7][8][9][11]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-HDAC signal to the total HDAC signal and the loading control.

Cell Viability (MTT) Assay

This protocol outlines the use of an MTT assay to determine the effect of this compound on the viability and proliferation of cancer cells.[12][13][14][15][16]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12][15]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value for cell viability.

In Vivo Model of Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)

This protocol provides a general framework for inducing cardiac hypertrophy in a mouse model and assessing the therapeutic potential of this compound.[17][18][19]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Surgical instruments for TAC surgery

-

Anesthesia (e.g., isoflurane)

-

This compound formulated for in vivo administration

-

Echocardiography equipment

-

Histology reagents (e.g., formalin, paraffin, H&E stain, Masson's trichrome stain)

Procedure:

-

Animal Model: Perform TAC surgery on mice to induce pressure overload-induced cardiac hypertrophy. A sham operation (without aortic constriction) should be performed on a control group.

-

This compound Administration: Administer this compound or vehicle to the mice daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting at a designated time point post-surgery. Dosing should be based on prior pharmacokinetic studies.

-

Echocardiographic Analysis: Perform serial echocardiography to monitor cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction) throughout the study.

-

Endpoint Analysis: At the end of the study period (e.g., 4 weeks), euthanize the mice and harvest the hearts.

-

Measure heart weight to body weight ratio.

-

Perform histological analysis to assess cardiomyocyte size and fibrosis.

-

Conduct molecular analysis (e.g., Western blot, qPCR) on heart tissue to measure markers of hypertrophy and PKD signaling.

-

Conclusion

References

- 1. Protein Kinase D Signaling in Cancer: A Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinase D2: a versatile player in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Oncogenic functions of protein kinase D2 and D3 in regulating multiple cancer‐related pathways in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. docs.abcam.com [docs.abcam.com]

- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 10. youtube.com [youtube.com]

- 11. bio-rad.com [bio-rad.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 18. youtube.com [youtube.com]

- 19. cds.ismrm.org [cds.ismrm.org]

The Bpkdi Effect on Class IIa HDAC Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying the phosphorylation of class IIa histone deacetylases (HDACs) by protein kinase D (PKD) and the inhibitory effects of Bpkdi. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in cellular biology, signal transduction, and drug development.

Introduction: The PKD-HDAC Axis in Cellular Regulation

Class IIa histone deacetylases, comprising HDAC4, HDAC5, HDAC7, and HDAC9, are critical transcriptional repressors that shuttle between the nucleus and the cytoplasm.[1] Their subcellular localization and activity are tightly regulated by post-translational modifications, primarily phosphorylation.[2] Protein kinase D (PKD), a family of serine/threonine kinases consisting of PKD1, PKD2, and PKD3, plays a pivotal role in this process.[3] PKD directly phosphorylates class IIa HDACs on conserved serine residues located in their N-terminal regulatory domains.[3] This phosphorylation event creates a binding site for 14-3-3 chaperone proteins, which subsequently mediate the nuclear export of the HDACs to the cytoplasm.[2] The resulting cytoplasmic sequestration of class IIa HDACs alleviates their repressive effect on target transcription factors, such as the myocyte enhancer factor-2 (MEF2) family, leading to the activation of specific gene expression programs involved in processes like cardiac hypertrophy, angiogenesis, and T-cell receptor signaling.[2][4]

This compound: A Selective Inhibitor of PKD

This compound (Bipyridyl PKD inhibitor) is a potent and selective small-molecule inhibitor of the PKD family of kinases.[5][6] It acts as an ATP-competitive inhibitor, binding to the kinase domain of PKD isoforms and preventing the transfer of phosphate from ATP to its substrates.[5] By inhibiting PKD activity, this compound effectively blocks the signal-dependent phosphorylation of class IIa HDACs.[5] This prevention of phosphorylation inhibits the binding of 14-3-3 proteins and leads to the nuclear retention of class IIa HDACs, thereby maintaining their transcriptional repressive function.[5] This mechanism of action makes this compound a valuable tool for studying PKD-mediated signaling pathways and a potential therapeutic agent for diseases driven by aberrant class IIa HDAC activity.[5]

Quantitative Data Summary

The following tables summarize the inhibitory constants of this compound against PKD isoforms and the kinetic parameters of class IIa HDAC phosphorylation by these kinases.

Table 1: Inhibitory Activity of this compound on PKD Isoforms

| Inhibitor | Target | IC50 (nM) | Reference(s) |

| This compound | PKD1 | 1 | [6][7] |

| This compound | PKD2 | 9 | [6][7] |

| This compound | PKD3 | 1 | [6][7] |

Table 2: Kinetic Parameters of HDAC5 Phosphorylation by PKD Isoforms

| Kinase | Substrate | Km (µM) | kcat/Km (min⁻¹µM⁻¹) | Reference(s) |

| PKD1 | HDAC5 | 2.07 | - | [3] |

| PKD2 | HDAC5 | 3.12 | 6.77 | [3] |

| PKD3 | HDAC5 | 1.43 | - | [3] |

Note: kcat/Km values for PKD1 and PKD3 were not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the this compound's effect on class IIa HDAC phosphorylation.

In Vitro Kinase Assay for PKD-Mediated HDAC Phosphorylation

This protocol details the procedure to measure the direct phosphorylation of a class IIa HDAC by a PKD isoform in a cell-free system.

Materials:

-

Recombinant active PKD1, PKD2, or PKD3

-

Recombinant class IIa HDAC (e.g., HDAC5) protein or peptide substrate

-

This compound

-

Kinase Buffer (10X): 40 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA, 40 mM MgCl₂, 0.5 mM DTT[8]

-

ATP solution (10 mM)

-

[γ-³²P]ATP

-

SDS-PAGE apparatus and reagents

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare the 1X kinase reaction buffer by diluting the 10X stock with sterile distilled water.

-

Prepare the ATP mixture by diluting [γ-³²P]ATP with unlabeled ATP in 1X kinase buffer to the desired specific activity and final concentration (e.g., 50 µM).

-

Set up the kinase reactions in microcentrifuge tubes on ice. For each reaction, add:

-

Recombinant PKD isoform (e.g., 20 ng)

-

Recombinant HDAC substrate (e.g., 1 µg)

-

This compound or vehicle control (DMSO) at desired concentrations. Pre-incubate for 10 minutes on ice.

-

1X Kinase Buffer to a final volume of 20 µL.

-

-

Initiate the reaction by adding 5 µL of the ATP mixture.

-

Incubate the reactions at 30°C for 20-30 minutes.

-

Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated HDAC.

-

Quantify the band intensity to determine the extent of phosphorylation.

Co-Immunoprecipitation of PKD and Class IIa HDACs

This protocol is for demonstrating the physical interaction between a PKD isoform and a class IIa HDAC in a cellular context.

Materials:

-

Cultured cells expressing endogenous or overexpressed tagged PKD and HDAC proteins

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.

-

Antibody against PKD or the protein tag

-

Protein A/G agarose beads

-

Wash Buffer: Lysis buffer with a lower concentration of Triton X-100 (e.g., 0.1%)

-

Elution Buffer: 2X SDS-PAGE loading buffer

-

Western blot apparatus and reagents

Procedure:

-

Lyse the cells in ice-cold Lysis Buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elute the protein complexes by boiling the beads in 2X SDS-PAGE loading buffer for 5 minutes.

-

Analyze the eluate by Western blotting using antibodies against both PKD and the class IIa HDAC.

Cellular Fractionation for HDAC Nuclear Export Analysis

This protocol describes the separation of cytoplasmic and nuclear fractions to assess the subcellular localization of class IIa HDACs.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Hypotonic Buffer: 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, supplemented with protease and phosphatase inhibitors.

-

Detergent (e.g., NP-40)

-

Nuclear Extraction Buffer: 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors.

-

Western blot apparatus and reagents

Procedure:

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in Hypotonic Buffer and incubate on ice for 15 minutes.

-

Add a small amount of detergent (e.g., 10% NP-40 to a final concentration of 0.5%) and vortex briefly to lyse the plasma membrane.

-

Centrifuge at low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the nuclei.

-

Collect the supernatant, which is the cytoplasmic fraction.

-

Wash the nuclear pellet with Hypotonic Buffer.

-

Resuspend the nuclear pellet in Nuclear Extraction Buffer and incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the nuclear extract by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. The supernatant is the nuclear fraction.

-

Analyze equal amounts of protein from the cytoplasmic and nuclear fractions by Western blotting for the class IIa HDAC of interest. Use markers for each fraction (e.g., Tubulin for cytoplasm, Lamin B1 for nucleus) to verify the purity of the fractions.

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and workflows.

Caption: PKD-mediated class IIa HDAC phosphorylation signaling pathway.

Caption: Experimental workflow for analyzing this compound's effect.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of histone deacetylase activities and functions by phosphorylation and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinase D directly phosphorylates histone deacetylase 5 via a random sequential kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Kinase D-dependent Phosphorylation and Nuclear Export of Histone Deacetylase 5 Mediates Vascular Endothelial Growth Factor-induced Gene Expression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of PKD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. media.cellsignal.com [media.cellsignal.com]

An In-depth Technical Guide to Bpkdi: A Potent Protein Kinase D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bpkdi, a potent and selective small molecule inhibitor of Protein Kinase D (PKD), has emerged as a critical tool for dissecting the roles of PKD signaling in various cellular processes and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental methodologies for its characterization and a summary of its effects on key signaling pathways are presented. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of PKD and the development of related therapeutics.

Chemical Structure and Physicochemical Properties

This compound, with the formal name 2′-(cyclohexylamino)-6-(1-piperazinyl)-[2,4′-bipyridine]-4-carboxamide, is a bipyridyl compound. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Formal Name | 2′-(cyclohexylamino)-6-(1-piperazinyl)-[2,4′-bipyridine]-4-carboxamide |

| CAS Number | 1201673-28-0 |

| Molecular Formula | C₂₁H₂₈N₆O |

| Molecular Weight | 380.5 g/mol |

| Purity | ≥98% |

| Formulation | A solid |

| Solubility | Soluble in DMSO |

| SMILES | O=C(C1=CC(N2CCNCC2)=NC(C3=CC=NC(NC4CCCCC4)=C3)=C1)N |

| InChI Key | XNWDRALEEPGBHB-UHFFFAOYSA-N |

Mechanism of Action

This compound is a highly potent, ATP-competitive inhibitor of the protein kinase D (PKD) family of serine/threonine kinases. It exhibits nanomolar efficacy against all three PKD isoforms.

Kinase Inhibitory Activity

The inhibitory activity of this compound against the three human PKD isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC₅₀) are presented in the table below.

| Kinase Isoform | IC₅₀ (nM) |

| PKD1 | 1 |

| PKD2 | 9 |

| PKD3 | 1 |

Cellular Mechanism

Within the cell, this compound exerts its effects by inhibiting the downstream signaling cascade of PKD. A primary mechanism of action is the blockade of the phosphorylation and subsequent nuclear export of class IIa histone deacetylases (HDACs), specifically HDAC4 and HDAC5. This inhibition of HDAC nuclear export leads to the suppression of pathological cellular processes such as cardiomyocyte hypertrophy.

Signaling Pathway

The signaling pathway in which this compound intervenes is critical in the context of cardiac hypertrophy. The following diagram illustrates the Gq-protein coupled receptor (GPCR) stimulated pathway leading to PKD1 activation and subsequent phosphorylation of HDAC5, a process inhibited by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.

Synthesis of this compound

Disclaimer: A detailed, step-by-step synthesis protocol for this compound is not publicly available. The following is a generalized workflow based on descriptions of similar chemical syntheses.

The Impact of Protein Kinase D Inhibition by Bpkdi on Cellular Proliferation and Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Protein Kinase D (PKD) family, comprising serine/threonine kinases PKD1, PKD2, and PKD3, represents a critical signaling node in the regulation of numerous cellular processes. Dysregulation of PKD activity is implicated in a variety of pathologies, most notably cancer, where its role in cellular proliferation is complex and context-dependent. Bpkdi, a potent bipyridyl pan-inhibitor of PKD isoforms, serves as a critical tool for elucidating the functional roles of this kinase family and as a potential therapeutic agent. This technical guide provides an in-depth analysis of the impact of PKD inhibition by this compound and other selective inhibitors on cellular proliferation and differentiation. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the core signaling pathways involved.

Introduction to the PKD Family and this compound

The Protein Kinase D (PKD) family belongs to the calcium/calmodulin-dependent kinase (CaMK) superfamily and acts as a downstream effector for diacylglycerol (DAG) and protein kinase C (PKC). The three isoforms, PKD1, PKD2, and PKD3, share a high degree of structural homology but can have distinct, and sometimes opposing, biological functions.

The role of PKD in cancer is particularly multifaceted:

-

Oncogenic Driver: In cancers such as pancreatic and prostate, PKD promotes cell proliferation, survival, and invasion. PKD1 can positively regulate the ERK/MAPK pathway, while PKD2 is known to activate NF-κB signaling.[1]

-

Tumor Suppressor: Conversely, in breast and gastric cancers, PKD1 can act as a tumor suppressor, inhibiting cell migration and proliferation.

This compound is a selective, small-molecule inhibitor of the PKD family.[1] It exhibits high potency against all three isoforms, making it a valuable probe for studying PKD-dependent cellular functions.

Quantitative Data on the Effects of PKD Inhibitors

The following tables summarize the inhibitory concentrations of this compound and other well-characterized PKD inhibitors on both kinase activity and cellular proliferation. This data is critical for experimental design and interpretation.

| Inhibitor | Target | IC₅₀ (nM) | Assay Type |

| This compound | PKD1 | 1 | In vitro kinase assay |

| PKD2 | 9 | In vitro kinase assay | |

| PKD3 | 1 | In vitro kinase assay | |

| CRT0066101 | PKD1 | 1 | In vitro kinase assay |

| PKD2 | 2.5 | In vitro kinase assay | |

| PKD3 | 2 | In vitro kinase assay | |

| CID755673 | PKD1 | 182 | In vitro kinase assay |

Table 1: In Vitro Kinase Inhibition. IC₅₀ values of various inhibitors against the purified PKD isoforms demonstrate their potency and selectivity. Data compiled from multiple sources.[1]

| Inhibitor | Cell Lines | IC₅₀ (µM) | Assay Type |

| CRT0066101 | Bladder Cancer (T24T) | 0.33 | Cell Proliferation (4-day) |

| Bladder Cancer (T24) | 0.48 | Cell Proliferation (4-day) | |

| Bladder Cancer (UMUC1) | 0.48 | Cell Proliferation (4-day) | |

| Bladder Cancer (TCCSUP) | 1.43 | Cell Proliferation (4-day) | |

| Pancreatic Cancer | 0.6 - 1.9 | Cell Viability | |

| CID755673 | Prostate Cancer (PC3) | 319.8 | Cell Viability (MTT Assay) |

Table 2: Cellular Proliferation Inhibition. IC₅₀ values of PKD inhibitors on the proliferation and viability of various cancer cell lines. These cellular potencies are typically lower than in vitro kinase activities, reflecting factors such as cell permeability and off-target effects.[2][3][4]

Core Signaling Pathways Involving PKD

PKD exerts its influence on proliferation and differentiation by phosphorylating key substrates in several major signaling cascades. Inhibition by this compound can block these downstream effects.

PKD-HDAC Signaling Axis

A primary mechanism by which PKD regulates gene expression is through the phosphorylation of class IIa histone deacetylases (HDACs), such as HDAC4, HDAC5, and HDAC7. Phosphorylation by PKD creates a binding site for 14-3-3 proteins, leading to the nuclear export of the HDAC. This relieves the HDAC-mediated repression of transcription factors like MEF2 (myocyte enhancer factor 2), allowing for the expression of genes involved in differentiation and hypertrophy.

PKD-NF-κB Survival Pathway

In response to certain stimuli like oxidative stress, PKD can activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a master regulator of inflammation and cell survival. Evidence suggests that activated PKD can phosphorylate and activate the IκB kinase (IKK) complex, specifically the IKKβ subunit.[5] This leads to the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-survival genes.

Impact on Cellular Differentiation

The role of PKD in cellular differentiation is emerging, with evidence suggesting its involvement in adipogenesis, chondrogenesis, and neuronal development.

-

Adipocyte Differentiation: PKD1 deletion in adipocytes does not affect the expression of key differentiation markers like PPARγ but does reduce insulin-stimulated lipogenesis and triglyceride accumulation.[6] Inhibition of PKD with CRT0066101 has been shown to suppress the differentiation of 3T3-L1 preadipocytes, an effect mediated at least in part through the activation of the AMPK signaling pathway.[7]

-

Chondrocyte Differentiation: In human chondrocytes, PKD inhibition can attenuate the inflammatory response induced by cytokines like IL-1β, which is known to drive cartilage degradation. This suggests a role for PKD in maintaining chondrocyte homeostasis.[6]

-

Neuronal Differentiation: PKD is involved in Golgi function and polarized trafficking in neurons, which is essential for dendrite development and the maintenance of neuronal polarity. Pharmacological inhibition of PKD can lead to reduced dendrite length.[3] Furthermore, PKD activity promotes neuronal survival in response to ischemic injury.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of this compound and other PKD inhibitors on cellular proliferation and signaling.

Cell Proliferation Assessment (WST-1 Assay)

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to cell number.

Materials:

-

Target cells (e.g., T24 bladder cancer cells)

-

Complete growth medium

-

96-well tissue culture plates

-

This compound or other PKD inhibitor (e.g., CRT0066101)

-

WST-1 reagent

-

Microplate spectrophotometer (ELISA reader)

Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Inhibitor Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 10 µM) in growth medium. Include a vehicle control (DMSO) at the highest concentration used.

-

Remove the medium from the wells and add 100 µL of the appropriate inhibitor dilution or vehicle control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48-96 hours).

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

-

Absorbance Measurement: Shake the plate for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm should be used.

-

Data Analysis: Subtract the background absorbance (media with WST-1 only) from all readings. Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

NF-κB Activity Assessment (Luciferase Reporter Assay)

This assay quantifies the transcriptional activity of NF-κB.

Materials:

-

Host cells (e.g., HEK293)

-

NF-κB luciferase reporter plasmid (contains NF-κB response elements driving luciferase expression)

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

This compound or other PKD inhibitor

-

Stimulating agent (e.g., TNF-α, Phorbol 12-myristate 13-acetate (PMA))

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Methodology:

-

Transfection: Co-transfect cells with the NF-κB firefly luciferase reporter and the Renilla control plasmid according to the manufacturer's protocol for the transfection reagent.

-

Cell Plating: After 24 hours, plate the transfected cells into a 96-well white, clear-bottom plate.

-

Inhibitor Pre-treatment: Allow cells to adhere, then pre-treat with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulation: Add the NF-κB-activating stimulus (e.g., 20 ng/mL TNF-α) to the wells.

-

Incubation: Incubate for 6-18 hours at 37°C.

-

Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

Luminescence Measurement: Transfer cell lysate to an opaque 96-well plate. Use a luminometer to sequentially measure the firefly and Renilla luciferase activities according to the assay kit instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a fold-change relative to the unstimulated, vehicle-treated control.

Experimental and Logical Workflows

Visualizing the workflow for complex experiments is crucial for planning and execution.

Workflow for Assessing this compound's Anti-Proliferative Effect

This diagram outlines the logical flow from initial cell culture to the final determination of the IC₅₀ value.

Workflow for Studying this compound's Effect on Adipocyte Differentiation

This diagram illustrates the key stages and decision points when investigating the impact of PKD inhibition on the differentiation of preadipocytes.

References

- 1. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel protein kinase D inhibitors cause potent arrest in prostate cancer cell growth and motility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein kinase D mediates a stress-induced NF-κB activation and survival pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein kinase D1 deletion in adipocytes enhances energy dissipation and protects against adiposity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Targeting adipocyte differentiation with CRT0066101: activation of AMPK signaling in 3T3-L1 cells [frontiersin.org]

- 8. MAP/ERK Kinase Kinase 1 (MEKK1) Mediates Transcriptional Repression by Interacting with Polycystic Kidney Disease-1 (PKD1) Promoter-bound p53 Tumor Suppressor Protein | Publicación [silice.csic.es]

Bpkdi as a Tool for Exploring PKD in Cancer Biology: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Protein Kinase D (PKD) family of serine/threonine kinases has emerged as a critical regulator of numerous cellular processes that are frequently dysregulated in cancer, including proliferation, migration, apoptosis, and angiogenesis. The complexity of PKD signaling, with its three isoforms (PKD1, PKD2, and PKD3) exhibiting both overlapping and distinct, sometimes opposing, functions in different cancer contexts, necessitates the use of specific molecular tools for its study. Biphenyl-dicarbonyl-indolinone (Bpkdi) is a potent and selective pan-PKD inhibitor that serves as an invaluable chemical probe to dissect the roles of PKD isoforms in cancer biology. Furthermore, given that the PKD1 gene is mutated in Autosomal Dominant Polycystic Kidney Disease (ADPKD), a condition with known cellular proliferation and signaling abnormalities, this compound offers a unique opportunity to explore the functional consequences of aberrant Polycystin-1 (PC1), the protein product of PKD1, signaling in the context of cancer. This technical guide provides an in-depth overview of the application of this compound as a research tool, including its effects on cancer cell viability, detailed experimental protocols, and its impact on key signaling pathways implicated in both PKD and cancer.

Introduction: The PKD Family and Its Role in Cancer

The Protein Kinase D (PKD) family, comprising PKD1, PKD2, and PKD3, acts as a downstream effector of diacylglycerol (DAG) and protein kinase C (PKC). These kinases are involved in a wide array of cellular functions, and their dysregulation has been implicated in the pathogenesis of various cancers. Depending on the cellular context and tumor type, PKD isoforms can function as either tumor suppressors or oncogenes.

-

PKD1 has been shown to have a dual role. In some cancers, such as breast and prostate cancer, it can act as a tumor suppressor by promoting cell adhesion and inhibiting cell migration.[1] Conversely, in pancreatic and skin cancers, PKD1 can be pro-oncogenic, promoting cell proliferation and inhibiting apoptosis.[1][2]

-

PKD2 is generally considered a pro-tumorigenic protein in a variety of cancers.[2] It is known to activate NF-κB signaling, induce angiogenesis, and inhibit apoptosis, thereby promoting the development of prostate, breast, pancreatic, and stomach cancers.[2]

-

PKD3 also plays a pro-tumorigenic role in several cancer types by promoting cell proliferation, growth, migration, and invasion.[2]

The multifaceted nature of PKD signaling in cancer underscores the need for selective inhibitors like this compound to elucidate the specific contributions of this kinase family to tumor progression and to validate it as a therapeutic target.

Quantitative Data: The Impact of PKD Inhibition on Cancer Cell Viability

The use of pan-PKD inhibitors provides a quantitative measure of the reliance of cancer cells on PKD signaling for their survival and proliferation. While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, data from structurally related and functionally similar pan-PKD inhibitors, such as CRT0066101, offer valuable insights.

| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| CRT0066101 | Multiple Cancer Cell Lines | Various | 0.6 - 1.9 | [3] |

Note: The IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%. These values can vary depending on the specific assay conditions and the cell line being tested.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments to investigate the effects of this compound on cancer cells.

Cell Viability/Proliferation Assay (MTS Assay)

This assay is used to assess the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (stock solution in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. The final concentrations should typically range from 0.1 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response) with appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.

-

Data Analysis: Use appropriate software to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis of PKD Signaling

This technique is used to detect changes in the expression and phosphorylation status of proteins in PKD signaling pathways after this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PKD (Ser744/748), anti-PKD1, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p65 NF-κB, anti-p65 NF-κB, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Visualizations

This compound, by inhibiting PKD, can modulate several key signaling pathways that are crucial for cancer cell survival and proliferation. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.

This compound Inhibition of the Canonical PKD Activation Pathway

This compound acts as an ATP-competitive inhibitor of PKD isoforms, preventing their activation and downstream signaling.

This compound's Effect on the ERK/MAPK Signaling Pathway

PKD1 can positively regulate the ERK/MAPK pathway, a key driver of cell proliferation.[2] By inhibiting PKD, this compound can lead to a reduction in ERK activation.

This compound's Influence on the NF-κB Signaling Pathway

PKD isoforms, particularly PKD2, are known to activate the NF-κB signaling pathway, which promotes the expression of pro-survival and anti-apoptotic genes.[2] this compound can therefore be used to suppress this pro-tumorigenic pathway.

This compound as a Tool to Probe Polycystin-1 (PKD1 Gene Product) Function in Cancer

Mutations in the PKD1 gene lead to Autosomal Dominant Polycystic Kidney Disease (ADPKD), a disorder characterized by the formation of fluid-filled cysts in the kidneys. The protein product of PKD1, Polycystin-1 (PC1), is a large transmembrane protein involved in cell-cell and cell-matrix interactions, and it regulates various signaling pathways, including some that are also implicated in cancer, such as mTOR and Wnt signaling.

The link between ADPKD and cancer is an area of active research. Some studies suggest that individuals with PKD1 mutations may have an altered risk for certain cancers. This compound can be a valuable tool in this context by allowing researchers to pharmacologically inhibit the downstream signaling of the PKD kinase family, which may be aberrantly activated or have altered function in the context of PKD1 mutations. By using this compound in cancer cell lines with manipulated PKD1 expression (e.g., knockdown or overexpression), researchers can investigate the following:

-

The interplay between PC1 and PKD kinase signaling: Does the loss or gain of PC1 function alter the cellular response to PKD inhibition by this compound?

-

The role of PKD kinases in the pro-proliferative and anti-apoptotic phenotypes associated with PC1 dysfunction: Can this compound reverse the cancer-like characteristics induced by PKD1 mutations?

-

Identification of novel therapeutic strategies: Could PKD inhibitors be a viable therapeutic option for cancers associated with aberrant PC1 signaling?

Conclusion

This compound is a powerful and specific chemical probe for interrogating the complex roles of the PKD kinase family in cancer biology. Its ability to inhibit all three PKD isoforms allows for a comprehensive assessment of the contribution of this signaling node to cancer cell proliferation, survival, and migration. The quantitative data on the effects of pan-PKD inhibitors, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers to utilize this compound in their studies. Furthermore, the use of this compound to explore the functional link between the PKD1 gene, polycystic kidney disease, and cancer opens up new avenues for understanding tumorigenesis and developing novel therapeutic interventions. The continued application of this compound and other selective PKD inhibitors will undoubtedly be instrumental in further defining the therapeutic potential of targeting this critical signaling pathway in a variety of cancers.

References

- 1. Polycystin‐1 affects cancer cell behaviour and interacts with mTOR and Jak signalling pathways in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Inhibiting PKD1 in Cell Culture with Bpkdi

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Bpkdi, a potent and selective pan-PKD inhibitor, to study the function of Protein Kinase D1 (PKD1) in cell culture. These guidelines are intended for researchers in cell biology, signal transduction, and drug discovery. Included are the mechanism of action of this compound, protocols for its preparation and application, and methods to assess its inhibitory effects on PKD1 signaling pathways.

Introduction to this compound and PKD1 Inhibition

Protein Kinase D (PKD) is a family of serine/threonine kinases consisting of three isoforms: PKD1, PKD2, and PKD3. These kinases are involved in a wide array of cellular processes, including cell proliferation, migration, apoptosis, and membrane trafficking. Dysregulation of PKD signaling is implicated in various diseases, notably cancer and cardiac hypertrophy.

This compound, a bipyridyl PKD inhibitor, is a selective and potent small molecule that inhibits all three PKD isoforms. By targeting the ATP-binding site of the kinases, this compound effectively blocks their catalytic activity. This leads to the suppression of downstream signaling events, such as the phosphorylation of class IIa histone deacetylases (HDACs), which in turn inhibits their nuclear export and subsequent gene transcription.[1][2] The selectivity of this compound for PKD over other related kinases, such as PKCδ and PKCε, makes it a valuable tool for dissecting the specific roles of the PKD family in cellular signaling.[3]

Quantitative Data for this compound

The following table summarizes the in vitro inhibitory activity of this compound against the three human PKD isoforms.

| Kinase Isoform | IC50 (nM) |

| PKD1 | 1 |

| PKD2 | 9 |

| PKD3 | 1 |

| Table 1: In vitro IC50 values of this compound for human PKD isoforms.[1][3][4] |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder (CAS: 1201673-28-0)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium appropriate for the cell line

-

Sterile microcentrifuge tubes and pipette tips

Protocol for 10 mM Stock Solution:

-

This compound has a molecular weight of 380.5 g/mol .[3] To prepare a 10 mM stock solution, weigh out 3.805 mg of this compound powder and dissolve it in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.

Protocol for Working Solutions:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to prepare a 1 µM working solution in 10 mL of medium, add 1 µL of the 10 mM stock solution to the 10 mL of medium.

-

Mix the working solution thoroughly by gentle inversion before adding it to the cells.

-

Note: The final concentration of DMSO in the cell culture should be kept below 0.5% to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO as the this compound-treated samples) in your experiments.

Inhibition of PKD1 in Cell Culture

Materials:

-

Cells of interest cultured in appropriate vessels (e.g., 6-well plates, 10 cm dishes)

-

This compound working solution

-

Complete cell culture medium (for vehicle control)

-

Optional: A stimulating agent to activate PKD1 (e.g., Phorbol 12-myristate 13-acetate - PMA)

Protocol:

-

Plate the cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

-

Allow the cells to adhere and grow overnight.

-

The next day, aspirate the old medium and replace it with fresh medium containing the desired concentration of this compound or the vehicle control. A typical starting concentration for this compound is 1 µM.[3] A dose-response experiment (e.g., 0.1, 0.5, 1, 2, 5 µM) is recommended to determine the optimal concentration for your specific cell line and experimental endpoint.

-

Incubate the cells for the desired treatment duration. The incubation time will depend on the specific downstream event being studied and should be optimized. A common pre-treatment time before stimulation is 30-60 minutes.

-

(Optional) If studying stimulus-induced PKD1 activity, add a stimulating agent like PMA (e.g., 10-100 nM) for a short period (e.g., 15-30 minutes) before harvesting the cells.

-

After the incubation period, harvest the cells for downstream analysis (e.g., Western blotting, immunofluorescence, or cell-based assays).

Assessment of PKD1 Inhibition by Western Blot

Protocol to Detect Phospho-PKD1 (Ser916):

-

Cell Lysis:

-

Wash the treated cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations for all samples.

-

Prepare the samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-PKD1 (Ser916) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-